5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c18-12-6-4-10(5-7-12)15-9-14(16(26)23-22)24-25(15)13-3-1-2-11(8-13)17(19,20)21/h1-9H,22H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEVDVPELLMCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)NN)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with chlorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions.
Carbohydrazide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is , with a molecular weight of approximately 352.74 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Properties : Pyrazole compounds are often investigated for their potential as anti-inflammatory agents. For instance, studies have shown that some pyrazole derivatives can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . This inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Various pyrazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For example, similar compounds have been evaluated for their ability to induce apoptosis in cancer cells, showcasing potential as therapeutic agents in oncology . The unique structural features of this compound may enhance its efficacy against specific cancer types.
Anticancer Studies
A study assessing the anticancer potential of pyrazole derivatives reported that compounds with similar structures to this compound exhibited significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells. These findings suggest that modifications in the pyrazole structure can lead to improved therapeutic outcomes against malignancies .
Molecular Docking Studies
Computational studies utilizing molecular docking techniques have been conducted to predict the binding affinity of pyrazole derivatives to biological targets. These studies indicate that the trifluoromethyl and chlorophenyl substituents significantly influence binding interactions with proteins involved in cancer progression and inflammation . Such insights are crucial for guiding the design of more potent derivatives.
Therapeutic Potential
The therapeutic applications of this compound extend beyond inflammation and oncology:
- Pain Management : Given its COX-2 inhibitory activity, this compound may be explored further as a pain management solution, particularly for chronic conditions where traditional NSAIDs may be ineffective or cause adverse effects .
- Neurological Disorders : Emerging research suggests that pyrazole derivatives could also play a role in neuroprotection and the treatment of neurodegenerative diseases due to their ability to modulate inflammatory pathways within the central nervous system .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Analogues with Varying Substituents
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group (in the target and L2) enhances lipophilicity and metabolic resistance compared to methoxy groups () .
- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide in the target compound may improve binding to biological targets (e.g., enzymes) via hydrogen bonding, unlike the carboxylic acid in , which prioritizes solubility .
Physicochemical Properties
| Property | Target Compound | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | L2 (Dihydropyrazole) |
|---|---|---|---|
| Molecular Weight | ~377.7 g/mol | ~380.7 g/mol | 485.75 g/mol |
| Melting Point | Not reported | Not reported | 278–280°C |
| Key Functional Groups | Carbohydrazide | Trifluoromethyl | Bromothiophene |
| Solubility | Moderate | Low (lipophilic) | Low (dihydro form) |
Insights :
- The methoxy group in increases polarity slightly but may reduce metabolic stability versus trifluoromethyl .
Biological Activity
5-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H14ClF3N5O. Its structure features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethyl phenyl group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted pyrazoles. The method can vary based on the desired substituents, but it generally follows established protocols for synthesizing pyrazole derivatives.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- A549 (lung cancer) : IC50 values around 26 µM, indicating significant growth inhibition.
- NCI-H460 (lung cancer) : Exhibited growth inhibition with IC50 values ranging from 7.01 to 14.31 µM depending on the derivative used .
These results suggest that modifications in the pyrazole structure can enhance its anticancer efficacy.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Kinases : Some studies indicate that these compounds may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase.
- DNA Binding : Evidence suggests that these compounds can bind to DNA, disrupting replication and transcription processes .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrazole derivatives against MCF7 and A549 cell lines. The results indicated that derivatives with specific substitutions exhibited enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in drug design .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | NCI-H460 | 14.31 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for a related pyrazole compound. It was found that the compound inhibited Aurora-A kinase with an IC50 value of 0.067 µM, demonstrating its potential as a targeted therapy for cancers reliant on this kinase .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) during the cyclocondensation step of substituted phenylhydrazines with β-diketones. Varying substituents on the phenyl rings can influence steric and electronic effects, as demonstrated in multi-step syntheses of analogous pyrazole derivatives . Monitor intermediate purity via TLC or HPLC to minimize side reactions.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and hydrogen bonding.
- X-ray crystallography (employing SHELX software for refinement) to resolve the 3D structure, particularly the orientation of the trifluoromethyl and chlorophenyl groups .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
Q. What are the critical physicochemical properties influencing experimental handling?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to determine optimal solvents for biological assays.
- Stability : Perform accelerated degradation studies under light, heat, and humidity (40°C/75% RH) to identify storage conditions (e.g., sealed, dry, 2–8°C) .
- LogP : Calculate using HPLC retention times or computational tools to predict membrane permeability.
Advanced Research Questions
Q. How can researchers identify biological targets for this compound?
- Methodological Answer :
- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to predict binding affinities for enzymes like carbonic anhydrase isoforms or phospholipase A2 (PLA2) .
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-SR141716 for cannabinoid receptors) to assess displacement activity .
Q. What strategies are recommended for assessing selectivity across enzyme isoforms?
- Methodological Answer :
- Enzyme inhibition assays : Compare IC₅₀ values against related isoforms (e.g., carbonic anhydrase CAH1, CAH2, CAH4) using fluorometric or colorimetric substrates .
- Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
Q. How should contradictory data between in vitro and in vivo activity be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays).
- Pharmacokinetic profiling : Assess bioavailability and metabolite formation using LC-MS/MS in plasma/tissue samples to explain efficacy gaps .
Q. What techniques are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- X-ray co-crystallization : Resolve ligand-enzyme complexes to identify critical binding residues (e.g., hydrogen bonds with CAH active sites) .
- Site-directed mutagenesis : Modify putative binding residues (e.g., His64 in carbonic anhydrase) to validate interaction hypotheses .
Q. How can metabolic stability be evaluated to improve drug-like properties?
- Methodological Answer :
- Liver microsome assays : Incubate with NADPH-enriched microsomes (human/rodent) to quantify metabolic half-life (t₁/₂) and identify major metabolites via UPLC-QTOF .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
Q. What in vitro and in vivo models are appropriate for toxicity profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
